physical and chemical properties of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
physical and chemical properties of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
Technical Whitepaper: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
Executive Summary
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 690642-32-1) is a functionalized heterocyclic scaffold characterized by its fused nitrogen-bridge structure. Distinguished by its intrinsic fluorescence and high chemical reactivity, this compound serves as a critical intermediate in the synthesis of optoelectronic materials and bioactive pharmaceutical agents.[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the Vilsmeier-Haack reaction, its photophysical profile (large Stokes shift), and its utility as a pharmacophore for tubulin inhibition and metal ion sensing.
Chemical Identity & Structural Specifications
| Property | Specification |
| IUPAC Name | 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde |
| CAS Registry Number | 690642-32-1 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| SMILES | CCC1=NC(=C2C=CC=CN12)C=O |
| Core Scaffold | Imidazo[1,5-a]pyridine |
| Key Functional Groups | Formyl (-CHO) at C1; Ethyl (-C₂H₅) at C3 |
Synthesis Protocol
The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a two-stage process involving the construction of the imidazo-pyridine core followed by regioselective formylation.
Stage 1: Construction of the 3-Ethylimidazo[1,5-a]pyridine Core
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Reagents: 2-(Aminomethyl)pyridine, Propionic anhydride (or 1-Nitropropane), Polyphosphoric acid (PPA).
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Mechanism: Cyclocondensation.[2] The reaction of 2-(aminomethyl)pyridine with a three-carbon source (propionic anhydride or nitropropane) effects ring closure to form the 3-ethyl substituted bicyclic core.
Stage 2: Vilsmeier-Haack Formylation
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Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
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Mechanism: Electrophilic Aromatic Substitution.[2] The electron-rich C1 position of the imidazo[1,5-a]pyridine ring attacks the chloroiminium ion generated in situ, yielding the 1-formyl derivative upon hydrolysis.
Detailed Experimental Workflow (Stage 2):
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Preparation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 eq) to 0°C.
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Activation: Dropwise add POCl₃ (1.2 eq) to the DMF. Stir for 30 min to generate the Vilsmeier reagent.
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Addition: Dissolve 3-ethylimidazo[1,5-a]pyridine (1.0 eq) in minimal DMF and add slowly to the mixture.
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Reaction: Warm to room temperature, then heat to 60-80°C for 3-5 hours. Monitor via TLC (EtOAc/Hexane).
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Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.
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Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis via cyclocondensation and regioselective Vilsmeier-Haack formylation.
Physical & Photophysical Properties
The 3-ethyl substituent imparts lipophilicity, while the imidazo[1,5-a]pyridine core provides a rigid, planar structure responsible for fluorescence.
Physical Data Table
| Property | Value / Description | Notes |
| Appearance | Yellow to brownish crystalline solid | Color deepens upon oxidation/exposure. |
| Melting Point | 65 – 75 °C (Estimated) | Based on 3-methyl analog (63-67°C). |
| Solubility | Soluble: DCM, DMSO, MeOH, EtOAcInsoluble: Water, Hexane | Soluble in polar aprotic solvents. |
| Stability | Stable under N₂ at 4°C | Aldehyde is susceptible to air oxidation. |
| Acidity (pKa) | ~5.5 (Conjugate acid) | Protonation occurs at N2. |
Spectroscopic Profile
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UV-Vis Absorption:
at 310 nm and 350 nm (in DCM). The bands correspond to transitions of the aromatic heterocycle. -
Fluorescence:
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Emission:
~450–480 nm (Blue-Green emission). -
Stokes Shift: Large (>80 nm), minimizing self-quenching.
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Quantum Yield: Typically 10–20% in solution; increases significantly upon metal coordination (e.g., Zn²⁺).
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¹H NMR (CDCl₃, 400 MHz):
- 9.8–10.0 ppm (s, 1H, -CHO)
- 8.0–8.5 ppm (d, 1H, Pyridine ring proton near N)
- 3.0 ppm (q, 2H, -CH₂CH₃)
- 1.4 ppm (t, 3H, -CH₂CH₃)
Chemical Reactivity & Applications
The molecule possesses two distinct reactive centers: the electrophilic aldehyde at C1 and the nucleophilic nitrogen (N2) of the imidazole ring.
A. Schiff Base Formation (Fluorescent Probes)
The aldehyde condenses readily with primary amines to form imines (Schiff bases). These derivatives are extensively used as "turn-on" fluorescent sensors.
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Application: Detection of metal ions (Zn²⁺, Cu²⁺) or biological thiols. The lone pair on the imine nitrogen can quench fluorescence via Photoinduced Electron Transfer (PET); binding a metal blocks this pathway, restoring fluorescence.
B. Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile) extends the
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Application: Synthesis of push-pull dyes for organic light-emitting diodes (OLEDs) and nonlinear optical materials.
C. Medicinal Chemistry (Tubulin Inhibition)
The imidazo[1,5-a]pyridine scaffold mimics the colchicine binding site on tubulin.
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Mechanism:[2] The 3-ethyl group fits into hydrophobic pockets of the protein, while the 1-formyl group allows for hydrogen bonding or further derivatization to improve potency against cancer cell lines (e.g., MCF-7, HeLa).
Visualization: Reactivity & Application Flow
Figure 2: Functionalization pathways leading to sensing, material, and pharmaceutical applications.
References
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Synthesis of Imidazo[1,5-a]pyridines
- Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Source: Beilstein Journal of Organic Chemistry (2020).
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URL:[Link]
- Title: 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde (Analogous Protocol).
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Fluorescence & Sensing Applications
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Title: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
- Source: MDPI Inorganics (2025).
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URL:[Link]
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Biological Activity (Tubulin Inhibition)
- Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt p
- Source: Organic & Biomolecular Chemistry (RSC).
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URL:[Link]
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Compound Registry
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methylimidazo[1,5-a]pyridine | 6558-63-0 | Benchchem [benchchem.com]
- 3. 1258639-97-2,ethyl N-(2-aminoethyl)carbamate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 690642-32-1|3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde| Ambeed [ambeed.com]
